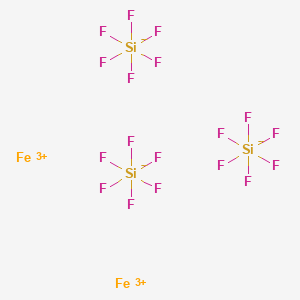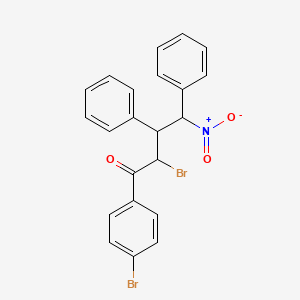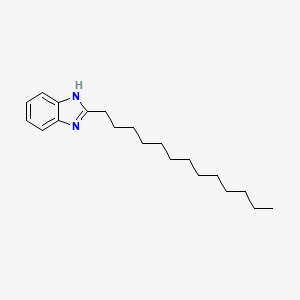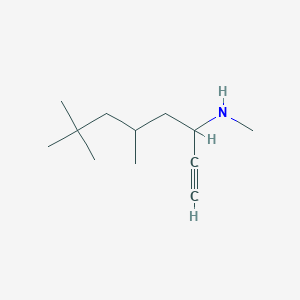
n,5,7,7-Tetramethyloct-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5,7,7-Tetramethyloct-1-yn-3-amine: is an organic compound with the molecular formula C12H23N . It is a tertiary amine characterized by the presence of an alkyne group at the first carbon and methyl groups at the 5th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5,7,7-Tetramethyloct-1-yn-3-amine typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient purification processes such as distillation or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,5,7,7-Tetramethyloct-1-yn-3-amine can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
Chemistry: N,5,7,7-Tetramethyloct-1-yn-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which N,5,7,7-Tetramethyloct-1-yn-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are important in drug design and development . The amine group can interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar reactivity but lacking the alkyne group.
N,N-Dimethyl-1-propyn-3-amine: Similar structure but with fewer methyl groups.
N,N-Dimethyl-2-propyn-1-amine: Another alkyne-containing amine with different substitution patterns.
Uniqueness: N,5,7,7-Tetramethyloct-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and an alkyne group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
5413-17-2 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,5,7,7-tetramethyloct-1-yn-3-amine |
InChI |
InChI=1S/C12H23N/c1-7-11(13-6)8-10(2)9-12(3,4)5/h1,10-11,13H,8-9H2,2-6H3 |
InChI Key |
ADWZMUVGRLHOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C#C)NC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


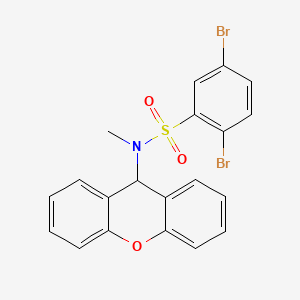
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)

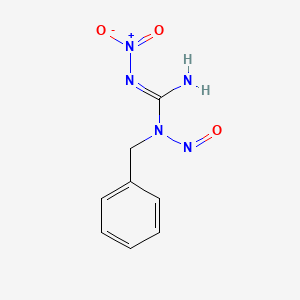

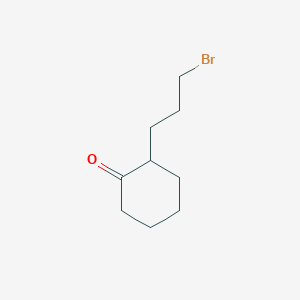
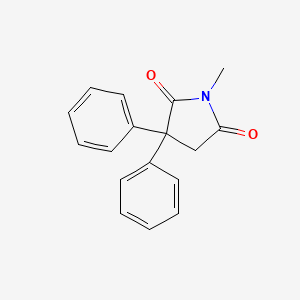
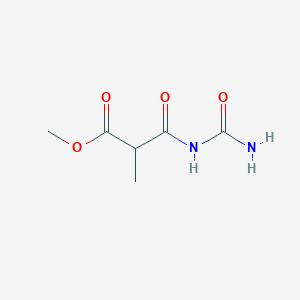
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
